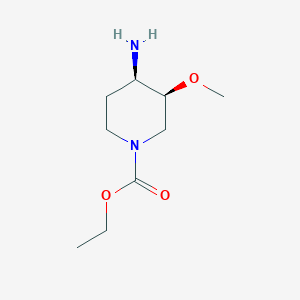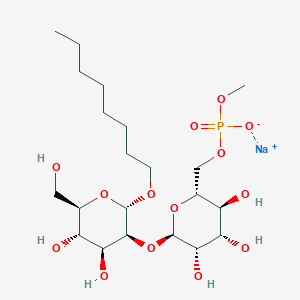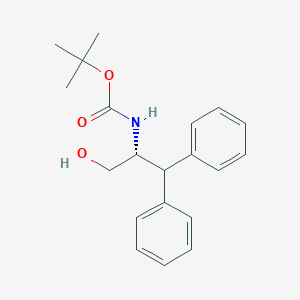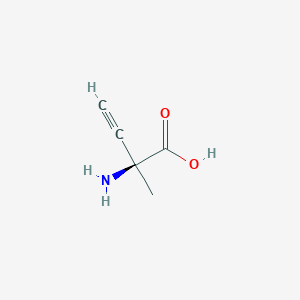
ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate
Vue d'ensemble
Description
Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a piperidine derivative that possesses potential therapeutic properties due to its unique chemical structure. The compound has been synthesized and studied extensively in recent years, and its potential applications in the field of pharmacology have been highlighted.
Mécanisme D'action
The exact mechanism of action of ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate is not fully understood. However, it has been proposed that the compound acts by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been suggested that the compound may act by inhibiting the activity of voltage-gated sodium channels. Further research is required to elucidate the exact mechanism of action of the compound.
Effets Biochimiques Et Physiologiques
Ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to modulate the activity of various neurotransmitters and ion channels. The compound has been found to reduce the activity of glutamate, which is an excitatory neurotransmitter, and enhance the activity of GABA, which is an inhibitory neurotransmitter. It has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate in lab experiments include its high potency and selectivity. The compound has been found to be effective in various animal models, and its effects are dose-dependent. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of specificity. Further research is required to determine the optimal dosage and duration of treatment to minimize the potential toxicity of the compound.
Orientations Futures
There are several future directions for research on ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate. Firstly, further studies are required to elucidate the exact mechanism of action of the compound. Secondly, the potential therapeutic applications of the compound need to be explored further, and clinical trials need to be conducted to evaluate its efficacy and safety in humans. Thirdly, the potential toxicity and side effects of the compound need to be studied in detail to determine the optimal dosage and duration of treatment. Finally, modifications of the compound need to be made to improve its selectivity and specificity for its target receptors.
Conclusion:
In conclusion, ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate is a promising compound that has gained significant attention in the field of medicinal chemistry. It possesses potential therapeutic properties and has been studied extensively for its efficacy and safety. Further research is required to elucidate the exact mechanism of action of the compound, explore its potential therapeutic applications, and determine its optimal dosage and duration of treatment. The compound has the potential to be developed into a novel therapeutic agent for the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate has been studied extensively for its potential therapeutic applications. It has been found to possess significant anticonvulsant, analgesic, and anti-inflammatory properties. The compound has also shown potential as an antidepressant and anxiolytic agent. It has been studied in various animal models, and its efficacy and safety have been evaluated.
Propriétés
IUPAC Name |
ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIGTSPAEONQHZ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CC[C@H]([C@H](C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B119705.png)
![2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide](/img/structure/B119707.png)






